2-Phenoxyethyl acrylate CAS number 48145-04-6
2-Phenoxyethyl acrylate CAS number 48145-04-6
An In-depth Technical Guide to 2-Phenoxyethyl Acrylate (CAS: 48145-04-6)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-Phenoxyethyl acrylate (PHEA), a monofunctional aromatic monomer. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes critical data on its properties, synthesis, polymerization, applications, and handling protocols, grounded in authoritative sources.
Introduction and Molecular Overview
2-Phenoxyethyl acrylate (PHEA), registered under CAS number 48145-04-6, is an organic compound classified as a carboxylic acid derivative.[1] It is a monofunctional acrylic monomer that can be polymerized by free radicals.[2][3] Structurally, PHEA is characterized by an acrylate group, a flexible ethyl ether linkage, and a rigid phenyl group.[4] This unique molecular architecture imparts a valuable combination of properties, including enhanced flexibility, good thermal and UV stability, and excellent compatibility with a wide range of resins and additives.[4]
First synthesized in the mid-20th century during broader research into acrylate monomers, PHEA has become a cornerstone in formulations for coatings, adhesives, and inks, particularly those cured by ultraviolet (UV) and electron beam (EB) radiation.[1][2][3] Its primary role in these systems is as a reactive diluent, which reduces formulation viscosity for improved processing while actively participating in the polymerization process to become an integral part of the final cured material.[4][5]
Caption: Molecular structure of 2-Phenoxyethyl acrylate.
Physicochemical Properties
PHEA is a clear, colorless to slightly yellowish liquid with a characteristic mild, ester-like odor.[1][2] It is a low-volatility compound with moderate solubility in water but high solubility in many organic solvents.[1][2] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 48145-04-6 | [6][7] |
| Molecular Formula | C₁₁H₁₂O₃ | [8][9] |
| Molecular Weight | 192.21 g/mol | [2][9] |
| Appearance | Clear, colorless liquid | [2][10] |
| Density | 1.104 - 1.105 g/cm³ at 20-25 °C | [2][9][10] |
| Boiling Point | 132 °C at 1013 hPa; 84 °C at 0.2 mm Hg | [2][9] |
| Refractive Index (n20/D) | 1.517 - 1.518 | [6][9] |
| Vapor Pressure | 0.22 Pa at 20 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [9][10] |
| Water Solubility | Moderate / Immiscible | [2][10] |
| Glass Transition Temp (Tg) | 5 - 7 °C | [6][11] |
| Viscosity | 5-10 cps at 25 °C | [6] |
Synthesis of 2-Phenoxyethyl Acrylate
The industrial synthesis of PHEA is typically achieved through the esterification of 2-phenoxyethanol with acrylic acid.[1] Alternative methods, such as using acryloyl chloride, are also documented.[3][12]
Common Synthesis Route: Esterification
This process involves a direct reaction between 2-phenoxyethanol and acrylic acid, typically catalyzed by a strong acid like p-toluenesulfonic acid.[1][13] A polymerization inhibitor is crucial to prevent the self-polymerization of the acrylate monomer at reaction temperatures. The water produced during the reaction is removed to drive the equilibrium towards the product side.
Caption: Generalized workflow for the synthesis of PHEA.
Detailed Laboratory Protocol (Esterification)
The following protocol is a representative example for the synthesis of PHEA, adapted from established methodologies.[12][13]
Materials:
-
2-Phenoxyethanol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
4-Methoxyphenol (MEHQ, polymerization inhibitor)
-
Sodium carbonate (for neutralization)
-
Anhydrous magnesium sulfate (drying agent)
-
Toluene (as an azeotropic solvent, optional)
-
Reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser
Procedure:
-
Reactor Setup: Charge the reaction flask with 2-phenoxyethanol, a molar excess of acrylic acid (e.g., 1.2 equivalents), the catalyst (e.g., 1-2 mol% of the limiting reactant), and the inhibitor (e.g., 200 ppm). If using an azeotropic solvent, add toluene.
-
Causality: Using excess acrylic acid pushes the reaction equilibrium towards the product. The inhibitor is critical to prevent unwanted polymerization of both the reactant and product acrylates at elevated temperatures.
-
-
Reaction: Heat the mixture to reflux (typically 90-120 °C) with vigorous stirring under a nitrogen atmosphere.[13] Water produced during the esterification will be collected in the Dean-Stark trap.
-
Causality: The nitrogen atmosphere prevents oxygen from participating in side reactions and also helps to mitigate premature polymerization, as oxygen can sometimes initiate radical processes, especially in the presence of impurities.
-
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water ceases to be produced.
-
Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium carbonate solution to neutralize the acidic catalyst and remove unreacted acrylic acid, followed by washing with brine.
-
Trustworthiness: The neutralization step is confirmed by checking the pH of the aqueous layer until it is neutral or slightly basic. This ensures complete removal of the acid catalyst, which could otherwise compromise product stability.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield high-purity 2-phenoxyethyl acrylate.[13]
Polymerization and Application Mechanisms
PHEA is a monofunctional monomer, meaning it contains one polymerizable acrylate group.[2][4] This allows it to participate in free-radical polymerization to form linear polymer chains.
Free-Radical Polymerization
Polymerization is most commonly initiated by UV light in the presence of a photoinitiator or by thermal decomposition of a chemical initiator.[2] This process is central to its use in UV-curable coatings, inks, and adhesives.[3]
Caption: Key stages of UV-initiated free-radical polymerization of PHEA.
Role in Formulations and Key Applications
The unique structure of PHEA provides a balance of properties that make it highly versatile.
-
UV-Curable Coatings and Inks: In these applications, PHEA serves as a reactive diluent to reduce the viscosity of oligomer-heavy formulations.[5][14] This is critical for achieving smooth application and precise detail in printing.[5] Upon curing, the phenyl group contributes to hardness and scratch resistance, while the ether linkage provides flexibility, preventing the cured film from becoming brittle.[4] Its low shrinkage during polymerization ensures dimensional stability of the final product.[5][14] Applications include coatings for wood, plastic, and metal, as well as inks for flexography, gravure, and inkjet printing.[4][15]
-
Adhesives and Sealants: PHEA is used in UV-curable adhesives for its excellent adhesion to various substrates and its ability to reduce internal stress in the cured adhesive.[4][5] This makes it suitable for applications in electronics, medical devices, and automotive assembly where rapid, on-demand curing is beneficial.[5]
-
3D Printing (Stereolithography - SLA): In SLA resins, PHEA can be used to control viscosity and improve the mechanical properties of the printed object, such as flexibility and impact resistance.[15]
-
Biomedical Applications: While less common, acrylate-based polymers are explored for biomedical uses. The polymer derived from PHEA, poly(2-phenoxyethyl acrylate), could be investigated for applications like biocompatible coatings or as a component in drug delivery systems, although specific research in this area for PHEA is not as extensive as for other acrylates like poly(2-hydroxyethyl acrylate) (PHEA).[16] Its use as a monomer in shape-memory polymers has also been noted.[3][17]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize a culture of safety. PHEA, while widely used, has specific hazards that must be managed through proper laboratory practices.
Hazard Identification
According to the Globally Harmonized System (GHS), 2-Phenoxyethyl acrylate is classified with the following hazards:
-
H317: May cause an allergic skin reaction. [2][8] PHEA is a potent skin sensitizer.[2]
-
H411: Toxic to aquatic life with long lasting effects. [2][8][18]
-
It may also cause slight skin and eye irritation upon contact.[2]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[8] Safety showers and eyewash stations should be readily accessible.[2]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][8]
-
Skin Protection: Wear a lab coat or long-sleeved clothing.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber (>0.5 mm thickness), and inspect them before use.[2] Use proper glove removal technique to avoid skin contact.[8]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[19] Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]
Storage and Stability
PHEA is stable under recommended storage conditions.[8] However, it can undergo hazardous, exothermic polymerization.[8] To ensure stability:
-
Storage Conditions: Store in a cool, dry, well-ventilated place, away from direct sunlight, heat, and sources of ignition.[8][11]
-
Inhibitor Levels: The monomer is typically supplied with a polymerization inhibitor (like MEHQ). It is crucial to maintain the inhibitor level and ensure the presence of dissolved oxygen, as many common inhibitors require it to be effective. Do not store under an inert atmosphere.
-
Contamination: Avoid contact with contaminants such as free-radical initiators, peroxides, strong acids, or bases, which can trigger uncontrolled polymerization.[8]
Conclusion
2-Phenoxyethyl acrylate is a high-performance monomer whose value is derived from its unique hybrid structure. For the material scientist and formulation chemist, it offers a versatile tool for tailoring the properties of polymers, particularly in radiation-curing applications. Its ability to act as a reactive diluent while enhancing flexibility, adhesion, and hardness makes it indispensable in the coatings, inks, and adhesives industries. Proper understanding of its synthesis, polymerization mechanisms, and stringent adherence to safety protocols are paramount for its effective and safe utilization in research and industrial settings.
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LookChem. The Role of 2-Phenoxyethyl Acrylate in Advanced Inks and Adhesives. [Link]
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Scientific Polymer Products, Inc. (2017, August 8). SAFETY DATA SHEET - 2-Phenoxyethyl acrylate. [Link]
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SINOMER. PHEA - 2-Phenoxyethyl Acrylate for Plastic Coatings & Printing Inks. [Link]
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Unilong. 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6. [Link]
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Vargun, E., & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Applied Polymer Science. [Link]
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3M. (2019, February 15). Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]
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